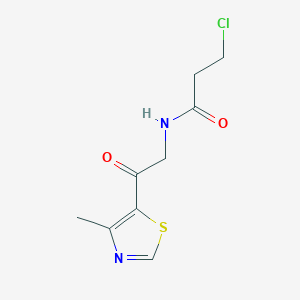

N-(2-(4-méthyl-1,3-thiazol-5-yl)-2-oxoéthyl)-3-chloropropanamide

Vue d'ensemble

Description

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide is a useful research compound. Its molecular formula is C9H11ClN2O2S and its molecular weight is 246.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has shown promise as an anticancer agent, particularly through its interactions with the Bcl-2 family of proteins, which are crucial in regulating apoptosis. Studies indicate that derivatives of thiazole compounds can inhibit Bcl-2, leading to enhanced apoptosis in cancer cells. For instance, a study demonstrated that similar thiazole derivatives effectively reduced tumor growth in xenograft models by inducing cell death via the intrinsic apoptotic pathway .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide against various bacterial strains. A comparative study showed that compounds containing thiazole rings exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Agricultural Applications

Fungicide Development

The thiazole moiety is known for its fungicidal properties. The compound can be utilized in developing new fungicides that target specific fungal pathogens affecting crops. A recent study indicated that thiazole derivatives exhibited inhibitory effects on fungal growth, suggesting that 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide could serve as a lead compound for agricultural applications .

Plant Growth Regulation

Additionally, thiazole compounds have been explored for their potential as plant growth regulators. They can enhance seed germination and plant growth under stress conditions by modulating hormonal pathways . This application is particularly relevant in sustainable agriculture practices.

Materials Science

Polymer Chemistry

In materials science, 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide can be incorporated into polymer matrices to enhance their thermal and mechanical properties. The thiazole group contributes to increased stability and resistance to degradation under various environmental conditions . Research has shown that polymers modified with thiazole derivatives exhibit improved tensile strength and thermal stability compared to unmodified counterparts.

Data Summary Table

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets in a way that modulates the target’s function, leading to a therapeutic effect .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability and therapeutic effect .

Result of Action

The result of a thiazole derivative’s action can depend on the specific compound and its targets. For example, some thiazole derivatives have been found to have cytotoxic effects, meaning they can kill cells. Others may have anti-inflammatory effects, meaning they can reduce inflammation .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of these compounds. Additionally, factors such as temperature and light exposure can also influence the efficacy and stability of thiazole derivatives .

Analyse Biochimique

Biochemical Properties

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The compound’s interactions with enzymes such as kinases and proteases can lead to alterations in cellular signaling and metabolic processes . Additionally, 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide can bind to proteins, affecting their structure and function, which in turn influences cellular activities .

Cellular Effects

The effects of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth . Its impact on cellular metabolism includes the modulation of metabolic enzymes and pathways, which can affect energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity . For instance, the compound can inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation . Additionally, 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the activation or repression of target genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide remains stable under specific conditions, allowing for sustained biological activity . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide has been associated with changes in cellular functions, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the reduction of microbial infections . At higher doses, 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for therapeutic applications of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide .

Metabolic Pathways

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further participate in biochemical reactions, influencing cellular functions and metabolic processes . Additionally, 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide can affect the levels of key metabolites, such as ATP and NADH, thereby modulating energy production and redox balance .

Transport and Distribution

The transport and distribution of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of the compound within cells can affect its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can facilitate the accumulation of the compound in mitochondria, affecting mitochondrial functions and energy production .

Activité Biologique

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide is , with a molecular weight of approximately 294.8 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of the compound, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound's structural features are believed to enhance its cytotoxic effects on cancer cells. In vitro studies have reported the following IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| HepG2 (liver cancer) | 12 |

The presence of electron-donating groups like methyl at specific positions on the thiazole ring has been correlated with increased activity against these cell lines .

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has also been explored. In animal models, compounds similar to 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide showed significant reduction in seizure activity. The following results were noted:

| Compound | Seizure Protection (%) |

|---|---|

| Compound A | 100 |

| Compound B | 75 |

These findings indicate that modifications in the thiazole structure can lead to enhanced anticonvulsant properties .

Case Studies

Several studies have documented the synthesis and biological evaluation of thiazole derivatives:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activity against different pathogens and cancer cell lines. The most active compounds exhibited MIC values below 50 µg/mL against M. tuberculosis and IC50 values under 15 µM against cancer cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the 4-position of the thiazole ring significantly influenced both antimicrobial and anticancer activities. Compounds with halogen substitutions demonstrated improved efficacy .

Propriétés

IUPAC Name |

3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-6-9(15-5-12-6)7(13)4-11-8(14)2-3-10/h5H,2-4H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDYBZHVVZLBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.